3-(2,6-diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
Description
This compound is a urea derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked to a phenyl group via a methyl bridge. The 2,6-diethylphenyl substituent on the urea moiety distinguishes it from other analogs.
Properties
IUPAC Name |
1-(2,6-diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-5-20-8-7-9-21(6-2)28(20)32-29(33)31-23-12-10-19(11-13-23)16-25-24-18-27(35-4)26(34-3)17-22(24)14-15-30-25/h7-13,17-18H,5-6,14-16H2,1-4H3,(H2,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHJFHUWSRCDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps. One common approach is the reaction of 2,6-diethylphenyl isocyanate with 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
3-(2,6-diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Comparison Table
Key Research Findings and Functional Implications
Urea vs. However, urea derivatives may exhibit lower solubility than sulfonyl or carboxylate analogs (e.g., 6d, 6e) due to reduced polarity .
Substituent Effects on Lipophilicity
- The 2,6-diethylphenyl group in the target compound increases lipophilicity compared to methyl (6d–6f) or phenyl (6g–6h) substituents. This could improve membrane permeability but may reduce aqueous solubility .
The methyl-linked phenyl group in the target compound balances rigidity and flexibility, which may optimize pharmacokinetics compared to rigid carboxamide derivatives (6f) .
Biological Activity
3-(2,6-Diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 469.59 g/mol |
| IUPAC Name | 1-(2,6-diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
| CAS Number | 1024456-80-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The urea moiety allows for hydrogen bonding with active sites of enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Binding : The compound may bind to specific receptors that modulate cellular signaling pathways related to cancer progression and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that this compound has significant antiproliferative effects on various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values : The compound demonstrated IC50 values comparable to established anticancer drugs, indicating potent activity against these cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Antiproliferative Activity :
- Mechanistic Insights :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
